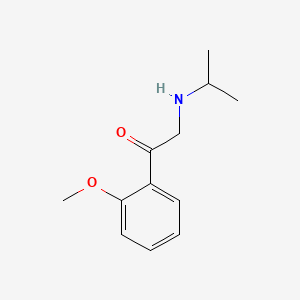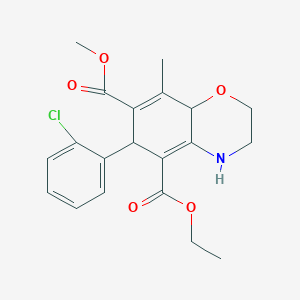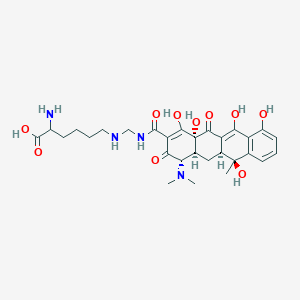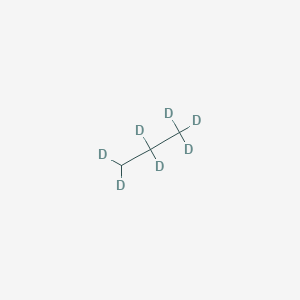
Propane-1,1,1,2,2,3,3-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane-1,1,1,2,2,3,3-D7 can be synthesized through the reduction of per-deuterioacetone using deuterium gas. The reaction typically involves the use of a catalyst such as titanium (IV) isopropylate in diethyl ether, followed by heating and reduction .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high isotopic purity. The process includes the catalytic exchange of hydrogen with deuterium in the presence of a suitable catalyst under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,1,1,2,2,3,3-D7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of propane to propene and other oxidation products.
Reduction: Reduction reactions can convert this compound to other deuterated hydrocarbons.
Substitution: In substitution reactions, deuterium atoms can be replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium gas, titanium (IV) isopropylate, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products
The major products formed from these reactions include deuterated propene, deuterated alkanes, and other deuterated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Propane-1,1,1,2,2,3,3-D7 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propane-1,1,1,2,2,3,3-D7 exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the vibrational frequencies of chemical bonds, which can affect reaction rates and mechanisms. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Propane-1,1,1,2,2,3,3-D7 include:
Propane-1,1,1,2,3,3,3-D7: Another deuterated propane with a different isotopic substitution pattern.
1-Propanol-1,1,2,2,3,3,3-D7: A deuterated alcohol with similar applications in research.
Propane-13C3: A carbon-13 labeled propane used in similar studies.
Uniqueness
This compound is unique due to its specific isotopic substitution, which provides distinct advantages in tracing and studying chemical reactions. Its high isotopic purity and stability make it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C3H8 |
|---|---|
Molekulargewicht |
51.14 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3-heptadeuteriopropane |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D2,2D3,3D2 |
InChI-Schlüssel |
ATUOYWHBWRKTHZ-HUORPNEISA-N |
Isomerische SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


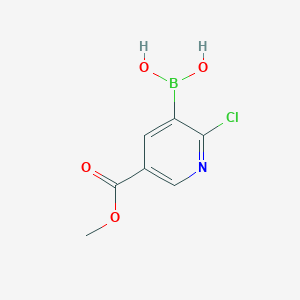


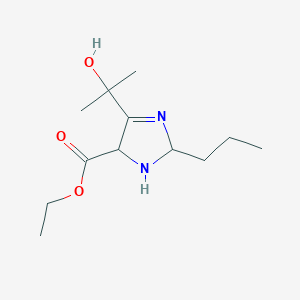
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
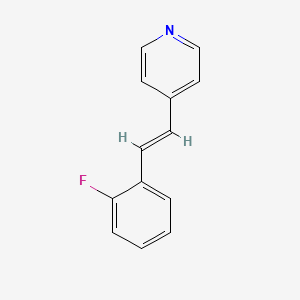
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
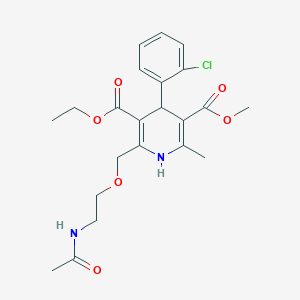
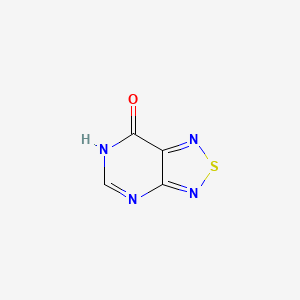
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

